molecular formula C11H15NO2S B7579420 (3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone

(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone

Cat. No. B7579420
M. Wt: 225.31 g/mol
InChI Key: PMHSVJMEPHLGCD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is a compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids found in the cannabis plant. Synthetic cannabinoids have been developed for research purposes to better understand the endocannabinoid system and to explore potential therapeutic applications.

Mechanism of Action

(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone acts as a potent agonist at the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Activation of these receptors leads to a wide range of physiological effects, including analgesia, sedation, and euphoria. The precise mechanism of action of this compound is not fully understood, but it is believed to involve modulation of neurotransmitter release and ion channel function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of natural cannabinoids found in the cannabis plant. These effects include analgesia, sedation, and euphoria. However, synthetic cannabinoids like this compound can be more potent and have a longer duration of action than natural cannabinoids. This can lead to increased risk of adverse effects, including psychosis, seizures, and cardiovascular events.

Advantages and Limitations for Lab Experiments

One advantage of using synthetic cannabinoids like (3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments is that they can be more potent and selective than natural cannabinoids. This allows researchers to better understand the endocannabinoid system and to develop new drugs that target this system. However, synthetic cannabinoids can also have unpredictable and potentially dangerous effects, which can limit their use in lab experiments.

Future Directions

There are many potential future directions for research on (3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone and other synthetic cannabinoids. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of pain, anxiety, and other disorders. Another area of interest is the development of new methods for synthesizing and characterizing synthetic cannabinoids. Finally, there is a need for further research on the safety and efficacy of synthetic cannabinoids, particularly in the context of medical use.

Synthesis Methods

The synthesis of (3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves several steps. The starting material is 3-ethylthiophene-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (R)-3-hydroxypyrrolidine to form the amide product. Finally, the amide is reduced with lithium aluminum hydride to form the desired compound.

Scientific Research Applications

(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is a complex signaling system that regulates a wide range of physiological processes, including pain, mood, appetite, and immune function. Synthetic cannabinoids like this compound can be used to better understand the endocannabinoid system and to develop new drugs that target this system.

properties

IUPAC Name

(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-8-4-6-15-10(8)11(14)12-5-3-9(13)7-12/h4,6,9,13H,2-3,5,7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHSVJMEPHLGCD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC=C1)C(=O)N2CC[C@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.